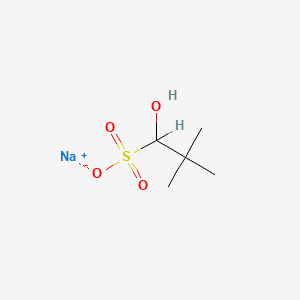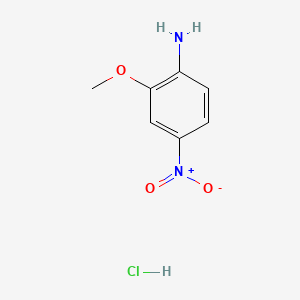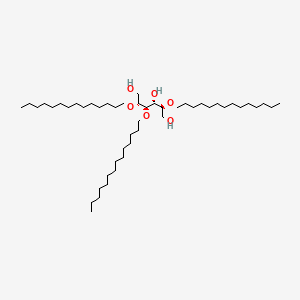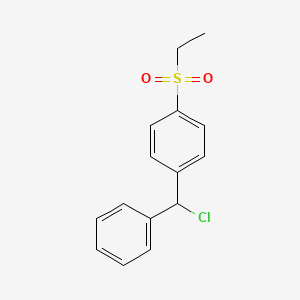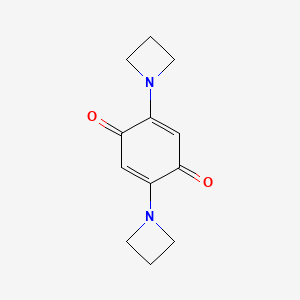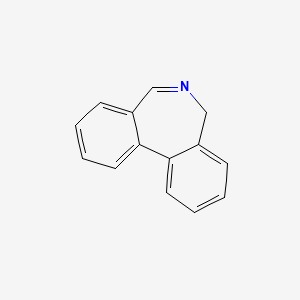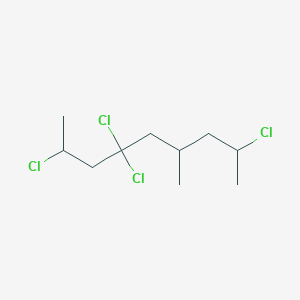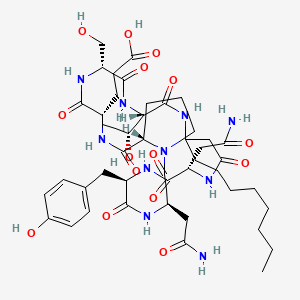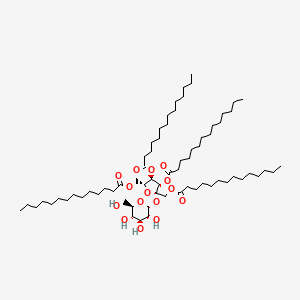
Sucrose tetramyristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tetramiristato de sacarosa es un compuesto químico derivado de la sacarosa, un disacárido común compuesto de glucosa y fructosa. Este compuesto se forma mediante la esterificación de la sacarosa con ácido mirístico, un ácido graso saturado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del tetramiristato de sacarosa normalmente implica la esterificación de la sacarosa con ácido mirístico. Esta reacción puede ser catalizada por catalizadores ácidos o básicos. El proceso generalmente requiere los siguientes pasos:
Activación del ácido mirístico: El ácido mirístico se activa mediante un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para formar un éster activo.
Esterificación: El ácido mirístico activado reacciona con la sacarosa en presencia de un catalizador, como el ácido p-toluensulfónico (PTSA), en condiciones de reflujo. La reacción se realiza normalmente en un disolvente orgánico como diclorometano o tolueno.
Purificación: La mezcla de reacción se purifica mediante técnicas como la cromatografía en columna para aislar el tetramiristato de sacarosa.
Métodos de producción industrial
En un entorno industrial, la producción de tetramiristato de sacarosa puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. También se puede explorar el uso de enzimas inmovilizadas como catalizadores para lograr una esterificación selectiva y reducir los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El tetramiristato de sacarosa puede sufrir diversas reacciones químicas, entre ellas:
Hidrólisis: Los enlaces éster del tetramiristato de sacarosa pueden hidrolizarse en condiciones ácidas o básicas para producir sacarosa y ácido mirístico.
Oxidación: El compuesto puede oxidarse mediante agentes oxidantes fuertes, lo que lleva a la formación de ácidos carboxílicos y otros productos de oxidación.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los enlaces éster, donde los nucleófilos reemplazan las unidades de ácido mirístico.
Reactivos y condiciones comunes
Hidrólisis: La hidrólisis ácida puede realizarse utilizando ácido clorhídrico (HCl) o ácido sulfúrico (H2SO4), mientras que la hidrólisis básica puede realizarse utilizando hidróxido de sodio (NaOH).
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden utilizarse en reacciones de sustitución.
Principales productos formados
Hidrólisis: Sacarosa y ácido mirístico.
Oxidación: Ácidos carboxílicos y otros productos de oxidación.
Sustitución: Derivados de éster con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El tetramiristato de sacarosa tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las reacciones de esterificación e hidrólisis. También sirve como precursor para la síntesis de otros ésteres de sacarosa.
Biología: El compuesto se utiliza en estudios relacionados con el metabolismo de los lípidos y la actividad enzimática. También puede emplearse como sustrato en ensayos bioquímicos.
Medicina: El tetramiristato de sacarosa se está investigando por su posible uso en sistemas de administración de fármacos debido a su naturaleza anfipática, que le permite formar micelas y encapsular fármacos hidrófobos.
Industria: El compuesto se utiliza en la formulación de cosméticos y productos de cuidado personal debido a sus propiedades emolientes. También se explora como surfactante biodegradable en productos de limpieza.
Mecanismo De Acción
El mecanismo de acción del tetramiristato de sacarosa implica su interacción con las membranas biológicas y las enzimas. La naturaleza anfipática del compuesto le permite integrarse en las bicapas lipídicas, afectando la fluidez y permeabilidad de la membrana. En las aplicaciones de administración de fármacos, el tetramiristato de sacarosa puede formar micelas que encapsulan fármacos hidrófobos, mejorando su solubilidad y biodisponibilidad. Los enlaces éster del compuesto pueden hidrolizarse mediante esterasas, liberando el fármaco activo en el lugar diana.
Comparación Con Compuestos Similares
El tetramiristato de sacarosa se puede comparar con otros ésteres de sacarosa, como el monostearato de sacarosa, el palmitato de sacarosa y el laurato de sacarosa. Estos compuestos comparten propiedades anfipáticas similares, pero difieren en la longitud de sus cadenas de ácidos grasos y los grados de esterificación.
Lista de compuestos similares
- Monostearato de sacarosa
- Palmitato de sacarosa
- Laurato de sacarosa
- Oleato de sacarosa
- Erucato de sacarosa
Propiedades
Número CAS |
94139-17-0 |
|---|---|
Fórmula molecular |
C68H126O15 |
Peso molecular |
1183.7 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C68H126O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-58(70)77-54-57-65(80-60(72)51-47-43-39-35-31-27-23-19-15-11-7-3)66(81-61(73)52-48-44-40-36-32-28-24-20-16-12-8-4)68(82-57,83-67-64(76)63(75)62(74)56(53-69)79-67)55-78-59(71)50-46-42-38-34-30-26-22-18-14-10-6-2/h56-57,62-67,69,74-76H,5-55H2,1-4H3/t56-,57-,62-,63+,64-,65-,66+,67-,68+/m1/s1 |
Clave InChI |
CJGVTIKLCFYWDK-USTMQPAESA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


